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Compound Focus: Tenovin-1

CAS No.: 380315-80-0

Cat. No.: S548219

Frequently Asked Questions

Q1: What are the confirmed off-target effects of Tenovin-1? Tenovin-1 inhibits Sirtuin 1 and 2
(SirT1/2), but also acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and can block
uridine transport into cells [1] [2] [3]. DHODH inhibition is a major contributor to its overall mechanism of

action.

Q2: How does DHODH inhibition affect my experimental results? DHODH is a key enzyme in the de
novo pyrimidine synthesis pathway. Inhibiting it disrupts the production of nucleotides, which can activate
p53 and lead to cell death, independently of its effects on sirtuins [1]. This means that phenotypes you

observe (like p53 activation or cell death) may not be solely due to SirT1/2 inhibition.

Q3: Are there Tenovin analogues with different target profiles? Yes, small structural changes
significantly alter the target profile. The table below compares key Tenovin compounds. Tenovin-6 is a dual
SirT1/2 and DHODH inhibitor like Tenovin-1, while Tenovin-390H shows a much weaker effect on
DHODH [1].

Compound . ..
Primary Targets Key Characteristics Impact on p53
Name
Tenovin-1 SirT1/2, DHODH [1] Potent DHODH inhibitor (ICso much  Activates p53 [1] [3]
[2] [3] lower than Tenovin-390H) [1]
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Compound . L.
Primary Targets Key Characteristics Impact on p53
Name
Tenovin-6 SirT1/2, DHODH [1] Similar to Tenovin-1 with improved Rapidly increases p53
aqueous solubility [1] protein levels (within 2
hours) [1]
Tenovin- SirT1/2 (DHODH Reversed amide structure; ~10x Rapidly increases p53
390H interaction less potent DHODH inhibition than protein levels (within 2
weakened) [1] Tenovin-6 [1] hours) [1]

Experimental Designh & Troubleshooting

Q4: How can I confirm DHODH inhibition in my experiments? You can use the following methods to

investigate DHODH engagement, as outlined in the research [1]:

¢ In vitro Enzyme Activity Assay: Directly measure the inhibition of DHODH enzymatic activity by
Tenovin-1.

e Thermal Shift Assay: Monitor the stabilization of DHODH protein upon binding to Tenovin-1, which
indicates target engagement.

¢ Cellular Thermal Shift Assay (CETSA): Confirm the interaction between Tenovin-1 and DHODH in
a cellular context.

¢ Molecular Modeling: Model the energetics of the interaction to understand binding favorability, which
explains why analogues like Tenovin-390H have weaker DHODH inhibition [1].

Q5: How does p53 status affect cellular response to Tenovin-1? The mechanism of cell death induced by

Tenovin-1 can depend on the p53 status of the cells:

¢ In p53 wild-type cells, death may depend on caspases [2] [3].

¢ In p53 null or deficient cells, Tenovin-1 can still cause death through alternative mechanisms,
potentially involving DHODH inhibition, which may cause AlF-mediated cell death, ROS involvement,
and DNA damage [1] [2].

Mechanism and Workflow Visualization
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The following diagrams, created using Graphviz, illustrate the key concepts and experimental workflows

discussed.
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Tenovin-1's polypharmacology involves multiple pathways leading to diverse cellular outcomes. Sirtuin
inhibition stabilizes p53, while DHODH inhibition disrupts nucleotide synthesis; both contribute to anti-

cancer effects.
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Experimental Workflow for Off-Target Analysis
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A workflow to guide experimental design, highlighting the importance of control experiments and key

readouts to decipher the contributions of Tenovin-1's different targets.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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